molecular formula C21H17Cl2N5O3S B2516303 6-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 892471-25-9

6-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

Cat. No.: B2516303
CAS No.: 892471-25-9
M. Wt: 490.36
InChI Key: CHJCTASILPSKHD-UHFFFAOYSA-N
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Description

6-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H17Cl2N5O3S and its molecular weight is 490.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Intermediates The synthesis of heterocyclic compounds, including pyrimidine derivatives, is a common theme in chemical research. For instance, the efficient synthesis of 1,2,4-dithiazolidine-3,5-diones from bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines offers insights into developing protective groups for amino acids in peptide synthesis, revealing the molecule's potential as a building block in more complex chemical syntheses (Barany et al., 2005).

Potential Biological Activity Research on pyrimidine derivatives, such as the synthesis of novel pyrano[2,3-d]pyrimidines, triazolopyrimidines, and their antimicrobial activity, suggests that molecules with a pyrimidine core can exhibit significant biological effects (El-Agrody et al., 2001). This highlights the potential for compounds like the one to be investigated for antimicrobial properties.

Chemical Modifications and Reactivity The reactivity of pyrimidine derivatives with electrophiles, as seen in the cyclization of carbonyl-thiosemicarbazides to form triazolylpyrimidine diones, underscores the versatility of pyrimidine-based molecules in chemical transformations, which could be relevant for the modification and functionalization of the compound (Mekuskiene & Vainilavicius, 2006).

Structural and Crystallographic Studies Crystallographic studies, such as those conducted on related pyrimidine-derivatives, provide crucial information on the molecular geometry and potential interaction sites for binding with biological targets, offering a foundation for understanding how similar compounds might interact at the molecular level (Low et al., 2004).

Properties

IUPAC Name

6-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N5O3S/c1-31-15-4-2-3-14(10-15)28-18(8-13-9-19(29)25-20(30)24-13)26-27-21(28)32-11-12-5-6-16(22)17(23)7-12/h2-7,9-10H,8,11H2,1H3,(H2,24,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJCTASILPSKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC3=CC(=C(C=C3)Cl)Cl)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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